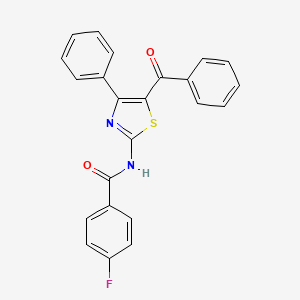

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15FN2O2S/c24-18-13-11-17(12-14-18)22(28)26-23-25-19(15-7-3-1-4-8-15)21(29-23)20(27)16-9-5-2-6-10-16/h1-14H,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNDHJDLGBOJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Benzoylation: The thiazole ring is then benzoylated using benzoyl chloride in the presence of a base like pyridine.

Fluorobenzamide Formation: The final step involves the reaction of the benzoylated thiazole with 4-fluorobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

Reduction: Reduction reactions could target the carbonyl groups in the benzoyl and benzamide moieties.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the fluorobenzamide part.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide is primarily studied for its potential as a drug candidate . Thiazole derivatives are known for their diverse biological activities, including:

- Antimicrobial Activity : Research indicates that thiazole compounds can exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess activity against various bacterial and fungal strains, making them candidates for developing new antibiotics .

- Anticancer Properties : The compound has been investigated for its anticancer potential. Thiazole derivatives often interact with cellular pathways involved in cancer progression and may inhibit the growth of cancer cells. In vitro studies have demonstrated that similar compounds show promising results against breast cancer cell lines .

Biological Studies

The biological significance of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide extends to:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. Understanding its interaction with these enzymes can provide insights into its therapeutic applications.

Synthesis and Development

The compound serves as a crucial building block in the synthesis of more complex molecules. Its structure allows chemists to modify it further to enhance desired properties or develop new compounds with improved efficacy.

Case Studies and Research Findings

Several studies have documented the effects and applications of thiazole derivatives similar to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide:

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 491.6 g/mol

- CAS Number : 325720-26-1

The structure features a thiazole ring, benzamide moiety, and a fluorine substituent, which may contribute to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown effectiveness against breast cancer and osteosarcoma cells, demonstrating its potential as a therapeutic agent in oncology .

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using the MTT method on MCF-7 (breast cancer) and U2OS (osteosarcoma) cell lines. The results indicated:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 | 15.2 | Moderate |

| U2OS | 12.8 | High |

These findings suggest that the compound could be a promising candidate for further development as an anticancer drug.

The mechanism by which N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide exerts its effects appears to involve the inhibition of key enzymes involved in cancer cell proliferation. Research indicates that it may inhibit dihydrofolate reductase (DHFR), leading to reduced nucleotide synthesis and subsequent cell death in rapidly dividing cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound also exhibits antimicrobial activity. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These results indicate that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide could serve as a lead compound for developing new antimicrobial agents .

Synthesis Methods

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide typically involves several steps:

- Formation of Thiazole Ring : The thiazole ring is synthesized through condensation reactions involving appropriate thioketones and aldehydes.

- Benzamide Formation : The benzamide moiety is introduced via acylation reactions using benzoyl chloride.

- Fluorination : The final step involves the introduction of the fluorine atom at the para position of the benzamide, often achieved through electrophilic aromatic substitution.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or THF .

- Amide coupling : Reaction of 4-fluorobenzoic acid derivatives with the thiazol-2-amine intermediate using coupling agents like EDC/HOBt in DMF at 0–25°C .

- Optimization : Yield and purity are improved by adjusting reaction time (24–48 hrs), solvent polarity (e.g., DCM vs. DMF), and catalyst loadings (e.g., 1.2 equiv. of coupling agents). Reaction progress is monitored via TLC and NMR .

Q. Which spectroscopic techniques are used to characterize this compound, and what structural features do they confirm?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirms aromatic proton environments (e.g., 4-fluorobenzoyl protons at δ 7.8–8.1 ppm) and thiazole ring connectivity .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 443.12 for C₂₃H₁₆FN₂O₂S) .

- IR : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Anticancer screening : Tested against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values ranging 10–50 µM .

- Mechanistic hypotheses : The thiazole core may inhibit kinase pathways (e.g., EGFR) or act as a DNA intercalator, based on structural analogs .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase domain). Key interactions include π-π stacking between the benzoyl group and Phe residues .

- DFT calculations : Analyze electron density (via Multiwfn) to identify nucleophilic/electrophilic regions (e.g., fluorine’s electron-withdrawing effect on the benzamide moiety) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Comparative assays : Replicate studies under standardized conditions (e.g., same cell lines, serum-free media) to isolate compound-specific effects .

- SAR analysis : Synthesize analogs (e.g., replacing 4-fluoro with Cl or NO₂) to determine if activity trends correlate with substituent electronegativity .

Q. How can crystallography validate the compound’s 3D structure, and what challenges arise?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water). SHELXL refines data to resolve bond angles and torsional strain in the thiazole-benzamide linkage .

- Challenges : Poor crystal habit due to flexible benzoyl group; mitigate via slow cooling (0.5°C/min) .

Q. What in vitro models are suitable for evaluating neurotrophic effects (e.g., neuritogenesis)?

- Methodological Answer :

- Retinal ganglion cell assays : Treat primary cells with 1–10 µM compound and quantify neurite outgrowth via immunofluorescence (anti-βIII-tubulin) .

- Mechanistic probes : Co-administer kinase inhibitors (e.g., LY294002 for PI3K) to identify signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.